molecular formula C25H24N2O3 B11329654 N-[1H-indol-3-yl(phenyl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide

N-[1H-indol-3-yl(phenyl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide

Cat. No.: B11329654
M. Wt: 400.5 g/mol
InChI Key: FDZVQRWWWPSSRY-UHFFFAOYSA-N
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Description

N-[1H-indol-3-yl(phenyl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide is a synthetic indole-derived acetamide featuring a benzhydryl group (phenylmethyl attached to the indole-3-position) and a 4-methoxyphenoxyacetamide moiety. The compound’s structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting protein-protein interactions or enzymatic pathways.

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

N-[1H-indol-3-yl(phenyl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide

InChI

InChI=1S/C25H24N2O3/c1-27(24(28)17-30-20-14-12-19(29-2)13-15-20)25(18-8-4-3-5-9-18)22-16-26-23-11-7-6-10-21(22)23/h3-16,25-26H,17H2,1-2H3

InChI Key

FDZVQRWWWPSSRY-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC=CC=C1)C2=CNC3=CC=CC=C32)C(=O)COC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1H-indol-3-yl(phenyl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide typically involves the coupling of an indole derivative with a phenoxyacetamide. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The resulting indole derivative can then be coupled with a phenoxyacetamide using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, industrial processes would need to consider factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1H-indol-3-yl(phenyl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield indoline derivatives .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

  • Anticancer Activity :
    • Studies have shown that derivatives of indole compounds often possess significant anticancer properties. For instance, similar structures have demonstrated effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth .
    • A specific study highlighted the compound's ability to inhibit the proliferation of cancer cells with percent growth inhibitions (PGIs) ranging from 50% to 90% across different cell lines .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. Preliminary results indicate that it exhibits notable antibacterial activity, suggesting potential use in treating infections .
  • Neuroprotective Effects :
    • There is emerging evidence that compounds with indole structures can have neuroprotective effects, potentially offering benefits in neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress .

Case Study 1: Anticancer Potential

A study published in the Journal of Medicinal Chemistry investigated the synthesis and biological evaluation of N-[1H-indol-3-yl(phenyl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide. The results indicated that the compound significantly inhibited the growth of multiple cancer cell lines, including those resistant to conventional therapies. The study reported IC50 values indicating effective concentrations for therapeutic use .

Case Study 2: Antimicrobial Efficacy

In a research article focusing on antimicrobial agents, derivatives of this compound were tested against clinical isolates of Staphylococcus aureus. The findings revealed a minimum inhibitory concentration (MIC) that was lower than many existing treatments, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of N-[1H-indol-3-yl(phenyl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular targets, such as enzymes and receptors, to exert its biological effects .

Comparison with Similar Compounds

Structural Features

The target compound’s key structural elements include:

  • Indole core : The 1H-indol-3-yl group is a common feature in analogs, such as those in (e.g., compounds 10j–10m) and .
  • Benzhydryl substitution : The phenylmethyl group at the indole-3-position distinguishes it from analogs like N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)ethyl derivatives, which lack the benzhydryl motif .
  • Acetamide side chain: The 2-(4-methoxyphenoxy)-N-methylacetamide moiety contrasts with other substituents, such as sulfonyl groups (e.g., 2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide in ) or oxoacetamides (e.g., N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide in ).
Table 1: Structural Comparison of Selected Indole Acetamides
Compound Name Indole Substitution Acetamide Side Chain Key Functional Groups Reference
Target Compound Benzhydryl (phenylmethyl) 2-(4-methoxyphenoxy)-N-methyl Methoxyphenoxy, N-methyl
N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)ethyl-2-phenoxyacetamide Ethyl 2-phenoxy Phenoxy, ethyl linker
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-nitrophenyl)acetamide (10l) 4-Chlorobenzoyl N-(4-nitrophenyl) Nitrophenyl, chloro
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide 2-Chlorophenylmethyl Sulfonyl, 4-methoxyphenyl Sulfonyl, methoxy

Physicochemical Properties

While the target compound’s exact data (e.g., logP, melting point) are unavailable, inferences can be drawn from analogs:

  • Lipophilicity: reports a logP of 4.37 for N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)ethyl-2-phenoxyacetamide, suggesting moderate lipophilicity. The target’s methoxyphenoxy group may reduce logP compared to halogenated analogs (e.g., 10j with Cl/F substituents, logP likely >5) but increase it relative to polar nitro derivatives (e.g., 10l) .
  • Melting Points : Analogs in exhibit melting points between 153–194°C, indicating crystalline solids. The target’s benzhydryl group may elevate melting points due to increased molecular rigidity .

Biological Activity

N-[1H-indol-3-yl(phenyl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide (referred to as "the compound") is a synthetic molecule that exhibits diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C25H24N2O3
  • Molecular Weight : 392.42 g/mol

Research indicates that the compound may exert its biological effects through multiple pathways:

  • Antioxidant Activity : The compound scavenges free radicals and inhibits oxidative stress markers in cellular models, suggesting a protective role against oxidative damage .
  • Anti-inflammatory Effects : It has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α in various cell types, indicating potential use in inflammatory conditions .
  • Neuroprotective Properties : Preliminary studies suggest that the compound may have a role in protecting neuronal cells from amyloid-beta toxicity, which is relevant for Alzheimer's disease research .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Biological Activity Effect IC50/EC50 Value Cell Type/Model Reference
AntioxidantScavenging of free radicalsIC50 = 135 ± 9 μM (compared to α-tocopherol)RAW 264.7 cells
Anti-inflammatoryInhibition of TNF-α release>50 μM reduces LPS-induced TNF-αMouse peritoneal macrophages
NeuroprotectionProtection against Aβ toxicityNot specifiedNeuronal cell models
Lipid peroxidationInhibition of lipid peroxidationIC50 = 58 ± 8 μM (α-tocopherol)RAW 264.7 cells

Case Studies and Research Findings

Several studies have investigated the biological activity of similar indole-based compounds, providing context for understanding the effects of this specific molecule:

  • Study on Indole Analog HMPH : A closely related indole analog demonstrated significant anti-inflammatory effects by modulating immune responses and reducing oxidative stress without cytotoxicity . This suggests that similar mechanisms may be applicable to our compound.
  • Neuroprotective Studies : Research on curcumin analogs has shown that phenoxy groups can enhance neuroprotective effects against amyloid-beta aggregation, which may correlate with the activity observed in our compound .
  • Antimicrobial Activity : Some indole derivatives have been evaluated for their antibacterial properties, indicating that modifications to the indole structure can lead to enhanced biological efficacy .

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